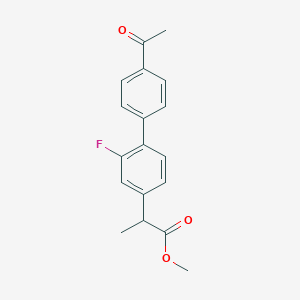

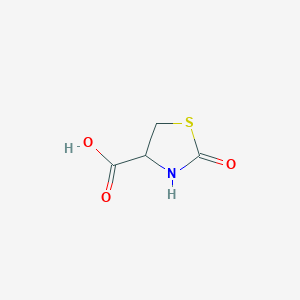

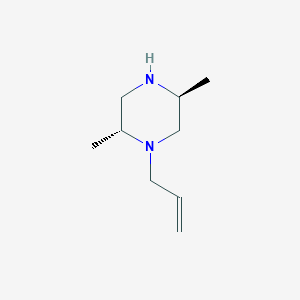

![molecular formula C16H15NO3 B017923 2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- CAS No. 88693-98-5](/img/structure/B17923.png)

2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-oxazolidinones often involves strategies that allow for the introduction of various substituents to modify the compound's properties for specific applications. For instance, stereoselective synthesis techniques have been developed to produce nonproteinogenic amino acids from derivatives of 2-oxazolidinone, showcasing the compound's utility in producing biologically relevant molecules (Wee & Mcleod, 2003).

Molecular Structure Analysis

The molecular structure of 2-oxazolidinones has been studied extensively, with X-ray crystallography providing insights into their configuration and conformation. The planarity and hybridization of the oxazolidinone moiety, for example, have been highlighted, indicating the significance of electron delocalization in these compounds (Wouters, Evrard, & Durant, 1994).

Chemical Reactions and Properties

2-Oxazolidinones participate in various chemical reactions, highlighting their reactivity and functional versatility. They have been employed as diastereoselective amidoalkylation reagents in the synthesis of β-amino alcohol precursors, demonstrating their utility in creating complex organic molecules (Schierle-Arndt et al., 2001). Furthermore, their reactions with amines to form 2-oxazolidinones are of interest for synthesizing a wide range of derivatives (Chernysheva, Bogolyubov, & Semenov, 1999).

Physical Properties Analysis

The physical properties of 2-oxazolidinones, such as solubility and crystalline nature, are crucial for their application in synthesis and drug development. Investigations into the nature of racemates and their resolution through preferential crystallization have provided valuable information on the physical characteristics of these compounds (Pallavicini et al., 2004).

Chemical Properties Analysis

The chemical properties of 2-oxazolidinones, including their reactivity and interaction with other compounds, are essential for their broad application in organic synthesis and medicinal chemistry. For example, the carbonylation of 1,2-amino alcohols in the presence of CO2 and phosphorus electrophiles to synthesize 2-oxazolidinones highlights their reactivity and potential for creating diverse chemical structures (Paz, Pérez-Balado, Iglesias, & Muñoz, 2009).

Applications De Recherche Scientifique

Novel Antibacterial Agents

Oxazolidinones, including "2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-," have been extensively studied for their antibacterial properties. Research indicates their bacteriostatic activity against significant human pathogens like methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000). Additionally, efforts to develop new oxazolidinone-based antibacterial agents with an improved biological profile are ongoing, highlighting the compound's role in addressing the challenge of antibiotic resistance (Poce et al., 2008).

Combating Drug-resistant Infections

The oxazolidinone class, including compounds like "2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-," shows promise against infections caused by drug-resistant Gram-positive bacteria. Oxazolidinone derivatives inhibit protein synthesis by acting on the ribosomal 50S subunit of bacteria, preventing the formation of a functional 70S initiation complex. This mechanism is crucial in developing novel agents against multidrug-resistant pathogens like MRSA (Jiang et al., 2020).

Potential in Treating Skin and Soft Tissue Infections

Oxazolidinones, through representatives like tedizolid, derived from the same class as "2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-," are effective in treating skin and soft tissue infections (SSTIs). Tedizolid, for instance, has shown efficacy against Gram-positive bacteria, including MRSA strains resistant to other oxazolidinones like linezolid, providing an alternative for treating serious infections caused by resistant Gram-positive organisms (Bouza et al., 2018).

Addressing the Challenge of Linezolid-resistant Staphylococcus

Despite the efficacy of oxazolidinones, the emergence of linezolid-resistant Staphylococcus poses significant treatment challenges. Research continues to investigate the mechanisms behind linezolid resistance and to develop strategies to counteract this resistance, underlining the importance of the oxazolidinone class in treating infections caused by resistant organisms (Gu et al., 2013).

Future Directions and Synthetic Approaches

Ongoing research seeks to explore synthetic approaches and the biological significance of oxazolone moieties, including 2-Oxazolidinone derivatives. These efforts aim to uncover novel pharmacological activities and potentially develop new therapeutic agents with enhanced efficacy against various conditions (Kushwaha & Kushwaha, 2021).

Orientations Futures

Oxazolidinones have been the focus of considerable research due to their unique mechanism of action and potential in drug discovery . They are the only new class of synthetic antibiotics advanced in clinical use over the past 50 years . The main features of oxazolidinone antibiotics licensed or under development are being actively researched .

Propriétés

IUPAC Name |

5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDVKHYDKDBVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538181 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- | |

CAS RN |

88693-98-5 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

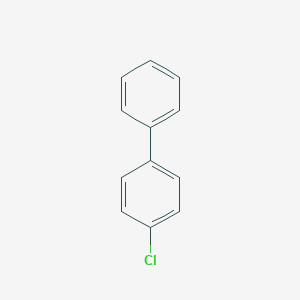

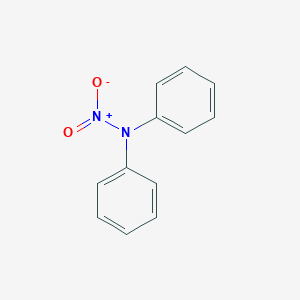

![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)

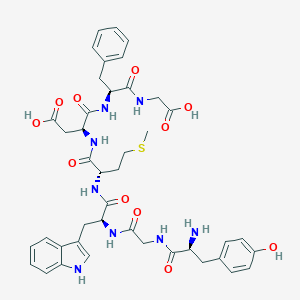

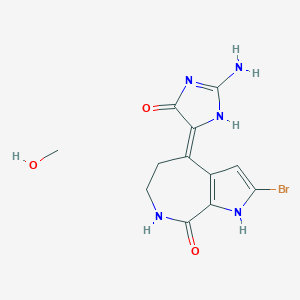

![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)

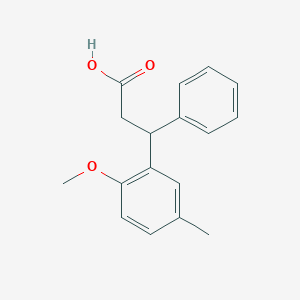

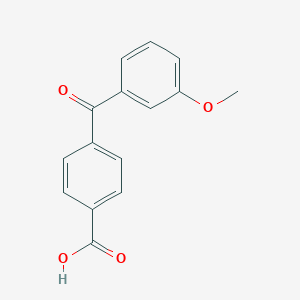

![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)

![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)